Triacontanol

Description

Current Academic Significance and Research Trajectories of Triacontanol this compound continues to be a subject of significant academic interest due to its diverse roles in modulating plant growth and development under both normal and stressful conditions.cornous.comresearchgate.netnih.govCurrent research trajectories are focused on elucidating its precise mechanisms of action at the physiological, biochemical, and molecular levels.wellyoutech.comcornous.comsaahasindia.orgcircadiancropsciences.comresearchgate.netStudies are exploring how this compound enhances processes like photosynthesis, improves nutrient uptake efficiency, and induces resistance against various abiotic stresses such as drought, salinity, and heavy metal contamination.herts.ac.ukwellyoutech.combokashiearthworks.netthepharmajournal.comnih.govzylemsa.co.zascielo.brresearchgate.netResearchers are also investigating its interaction with other phytohormones and its role in regulating gene expression.saahasindia.orgcircadiancropsciences.comresearchgate.netnih.govThe potential of this compound to enhance crop yield and quality remains a key area of research, with studies being conducted on a wide variety of crops globally.wikipedia.orgwellyoutech.comcornous.combokashiearthworks.netsaahasindia.orgthepharmajournal.comcircadiancropsciences.comnih.govtandfonline.comiscientific.orgzylemsa.co.zascielo.brresearchgate.netpeptechbio.combotanyjournals.comscielo.org.coDespite promising results in laboratory and greenhouse studies, achieving consistent responses in field conditions has been a challenge, prompting research into factors influencing its efficacy, such as formulation purity and environmental conditions.ashs.orgtandfonline.comtandfonline.comashs.orgmdpi.comThe development of new formulations and targeted application strategies are also active areas of investigation aimed at optimizing its use in sustainable agriculture.justdial.comashs.org

Data Tables:

While the search results provide numerous examples of research findings and quantitative data on the effects of this compound on various plant parameters (e.g., yield increase percentages, changes in physiological indicators), presenting this data in interactive tables requires specific datasets that were not fully available in a structured format within the search snippets. However, the types of data frequently reported in studies include:

Effect on Yield: Percentage increase in yield for various crops (e.g., rice, wheat, tomato, pea) compared to control groups. cornous.combokashiearthworks.netsaahasindia.orgthepharmajournal.comcircadiancropsciences.comnih.govtandfonline.comiscientific.orgzylemsa.co.zascielo.brpeptechbio.comscielo.org.co

Physiological Parameters: Changes in photosynthetic rate, chlorophyll (B73375) content, stomatal conductance, and nutrient uptake. herts.ac.ukwellyoutech.combokashiearthworks.netnih.goviscientific.orgzylemsa.co.zascielo.brscielo.org.conih.govmdpi.com

Growth Attributes: Increase in plant height, biomass, leaf area, and root development. cornous.combokashiearthworks.netnih.govzylemsa.co.zabotanyjournals.comscielo.org.conih.gov

Biochemical Indicators: Levels of free amino acids, reducing sugars, soluble proteins, and enzyme activities (e.g., nitrate (B79036) reductase, carbonic anhydrase). nih.goviscientific.orgzylemsa.co.zascielo.brscielo.org.co

Stress Tolerance: Improved performance under conditions of salt, drought, and heavy metal stress, often measured by biomass, pigment content, and antioxidant enzyme activity. herts.ac.ukwellyoutech.comthepharmajournal.comnih.govzylemsa.co.zascielo.brresearchgate.net

Detailed Research Findings:

Structure

2D Structure

Properties

IUPAC Name |

triacontan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H62O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h31H,2-30H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZQBEBOWJAQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

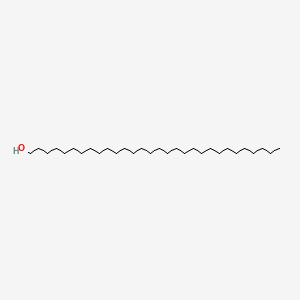

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H62O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67905-26-4 (aluminum salt) | |

| Record name | Myricyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5029188 | |

| Record name | 1-Triacontanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Slightly beige powder; [Acros Organics MSDS] | |

| Record name | 1-Triacontanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

593-50-0 | |

| Record name | 1-Triacontanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myricyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Triacontanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Triacontanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Triacontanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Triacontanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triacontan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-TRIACONTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/767RD0E90B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Triacontanol Action in Plant Physiological Processes

Signal Transduction Pathways Initiated by Triacontanol

The physiological responses elicited by this compound are initiated by a cascade of signaling events that begin at the cell surface and are transmitted into the cell's interior, ultimately leading to widespread changes in gene expression and metabolic activity.

Role of L(+)-Adenosine as a Secondary Messenger of this compound

A pivotal breakthrough in understanding this compound's mode of action was the identification of L(+)-adenosine as its secondary messenger. dntb.gov.uaresearchgate.netmdpi.com Research has demonstrated that the application of this compound to plants rapidly triggers the formation or release of L(+)-adenosine. nih.govmdpi.com This response is remarkably swift, with the appearance of L(+)-adenosine detected in the roots of rice seedlings within one minute of this compound application to the shoots. nih.govnih.gov

This elicited L(+)-adenosine, also referred to as TRIM (this compound-Insensitive Messenger), can independently induce physiological responses in plants that are similar to those caused by this compound itself. dntb.gov.uaresearchgate.net Synthetic L(+)-adenosine has been shown to increase the growth rate of rice seedlings, whereas its enantiomer, D(-)-adenosine, has no such effect, highlighting the specificity of this signaling molecule. nih.gov It is postulated that both this compound and L(+)-adenosine move rapidly through the leaf cuticle to the plasma membrane of epidermal cells, where this compound elicits the formation of L(+)-adenosine. nih.gov The source of this L(+)-adenosine is thought to be from the existing adenosine pool within the plant, with this compound potentially increasing the ratio of L(+)-adenosine to D(-)-adenosine at the tonoplast. mdpi.comnih.gov

The discovery of L(+)-adenosine as a second messenger provided a crucial link in the signaling cascade initiated by this compound, explaining how this lipophilic molecule can trigger rapid and systemic responses in plants. mdpi.comresearchgate.net

Ionic Fluxes and Membrane Permeability Modulation

Following the generation of the L(+)-adenosine signal, a rapid modulation of ionic fluxes across cellular membranes occurs. Application of L(+)-adenosine to the foliage of tomato, maize, and cucumber plants resulted in a significant increase in the concentration of calcium (Ca²⁺), magnesium (Mg²⁺), and potassium (K⁺) ions in the exudate from the stumps of excised plants within seconds. frontiersin.org This change in ionic concentration is transitory, suggesting a pulsatile signaling mechanism. frontiersin.org

This compound itself also influences membrane properties and ion transport. It has been shown to enhance the permeability of plant cell membranes, which facilitates the uptake of water and essential mineral nutrients. youtube.comyoutube.com This alteration in membrane permeability is a key factor in how this compound promotes plant growth and mitigates the adverse effects of certain environmental stresses. nih.gov For instance, under salt stress, this compound can help maintain favorable ion homeostasis by increasing the uptake of potassium and calcium while reducing the accumulation of sodium. nih.gov The rapid induction of these ion pulses is a critical early event in the this compound signaling pathway, leading to downstream cellular responses. frontiersin.org

Interactions with Calmodulin-Dependent Pathways

The transient increase in cytosolic calcium concentration triggered by this compound and its secondary messenger, L(+)-adenosine, serves as a signal that is perceived by calcium-binding proteins, most notably calmodulin. mdpi.com The activation of calmodulin is a crucial step in transducing the initial signal into a broader cellular response.

Upon binding with elevated levels of Ca²⁺, calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of various target proteins, including kinases and phosphatases. mdpi.com This interaction can directly influence the activity of transcription factors, leading to changes in the expression of genes involved in photosynthesis and stress mitigation. mdpi.com Research has shown that the application of this compound to barley roots leads to a rapid stimulation of a membrane-associated Ca²⁺/Mg²⁺-dependent ATPase activity in a calmodulin-dependent manner. nih.govwikipedia.org This suggests a direct link between the this compound-induced calcium signal and the activation of calmodulin-regulated enzymes that play a role in cellular energy and transport processes.

Potentiation of Plasma Membrane NADPH Oxidase Activity

This compound has been shown to potentiate the activity of plasma membrane-bound NADPH oxidase. nih.gov This enzyme is a key player in the production of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, which function as important signaling molecules in various plant processes, including growth, development, and stress responses. nih.govnih.gov

The stimulation of NADPH oxidase activity by this compound contributes to a controlled increase in ROS levels. dntb.gov.ua While high concentrations of ROS can be damaging, at low levels, they act as signaling molecules that can trigger downstream responses, including the activation of antioxidant defense systems. mdpi.comnih.gov For example, studies have shown that this compound application can enhance the activities of antioxidant enzymes like superoxide dismutase, peroxidase, and catalase. mdpi.com This suggests that the potentiation of NADPH oxidase by this compound is part of a complex regulatory network that helps plants to not only perceive and respond to the growth-promoting signal but also to manage the associated oxidative signaling.

This compound's Influence on Photosynthetic Apparatus and Efficiency

One of the most well-documented effects of this compound is its profound impact on photosynthesis, the fundamental process by which plants convert light energy into chemical energy. This influence is multifaceted, involving the regulation of photosynthetic pigments and the enhancement of enzymatic activities central to carbon fixation.

Regulation of Chlorophyll (B73375) and Carotenoid Biosynthesis

This compound application has been consistently shown to increase the content of photosynthetic pigments, namely chlorophylls and carotenoids, in a variety of plant species. mdpi.com Studies have demonstrated that foliar application of this compound leads to significant increases in chlorophyll a, chlorophyll b, and total chlorophyll content. This enhancement of pigment biosynthesis is a key factor contributing to the observed increase in photosynthetic efficiency. youtube.comnih.gov

The mechanism behind this effect is thought to involve the upregulation of genes associated with pigment synthesis. mdpi.com Furthermore, this compound has been reported to improve the size and number of chloroplasts, the cellular organelles where photosynthesis takes place. mdpi.com By increasing the concentration of light-harvesting pigments and the structural capacity for photosynthesis, this compound effectively enhances the plant's ability to capture and utilize light energy. nih.gov

Table 1: Effect of this compound on Photosynthetic Pigment Content in Various Plant Species

| Plant Species | Treatment | Observed Effect on Pigments |

|---|---|---|

| Papaver somniferum L. | 10⁻⁶ M TRIA (four sprays) | Significant enhancement of chlorophyll and carotenoid content. mdpi.com |

| Solanum lycopersicum L. | 10⁻⁶ M TRIA (four sprays) | Significant enhancement of chlorophyll and carotenoid content. mdpi.com |

| Coriander sativum L. | 10⁻⁶ M TRIA (three sprays) | Considerable enhancement of total chlorophyll and carotenoid content. mdpi.com |

| Green Gram (Vigna radiata) | 0.5 mg dm⁻³ TRIA | Significant promotion of chlorophyll content. |

Enhancements in Photosystem II Quantum Efficiency

This compound (TRIA) has been observed to significantly enhance the quantum efficiency of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain. This enhancement is reflected in key chlorophyll fluorescence parameters. Studies have shown that the application of this compound can lead to an increase in the maximal efficiency of PSII photochemistry (Fv/Fm), the efficiency of excitation capture by open PSII reaction centers (Fv'/Fm'), and the actual quantum yield of PSII electron transport (ΦPSII) scispace.com. For instance, in tomato plants, this compound application resulted in a significant increase in these parameters, indicating a more efficient use of light energy in the photochemical process scispace.com.

Furthermore, research on wheat under saline stress has demonstrated that foliar application of TRIA improved the electron transport rate (ETR), suggesting an increased efficiency of PSII. cas.czcas.cz This improvement in PSII efficiency is a likely contributor to the observed increase in the net photosynthetic rate in TRIA-treated plants cas.cz. While some studies on sunflower under salt stress did not show a prominent effect on most chlorophyll fluorescence attributes, they did note a significant increase in photochemical quenching (qP) and ETR with TRIA treatment, further supporting its role in enhancing PSII activity researchgate.net. The collective evidence suggests that this compound helps maintain and improve the functionality of PSII, particularly under stressful conditions, by optimizing the capture and transfer of light energy.

Table 1: Effect of this compound on Photosystem II Quantum Efficiency Parameters

| Parameter | Effect of this compound | Plant Species Studied |

|---|---|---|

| Maximal Efficiency of PSII (Fv/Fm) | Increased | Tomato |

| Efficiency of Excitation Capture (Fv'/Fm') | Increased | Tomato |

| Quantum Yield of PSII (ΦPSII) | Increased | Tomato, Tomato under high irradiance |

| Electron Transport Rate (ETR) | Increased | Wheat, Sunflower |

| Photochemical Quenching (qP) | Increased | Tomato, Sunflower |

| Non-photochemical Quenching (NPQ) | Decreased | Tomato |

Stomatal Conductance and Gas Exchange Regulation

This compound plays a crucial role in the regulation of stomatal conductance and, consequently, gas exchange between the plant and the atmosphere. Multiple studies have consistently reported that the application of TRIA leads to an increase in stomatal conductance (gs) cas.cznih.govnih.govcabidigitallibrary.org. This increase in gs facilitates greater CO2 diffusion into the leaf, which is essential for photosynthesis nih.gov.

Table 2: Influence of this compound on Gas Exchange Parameters

| Parameter | Effect of this compound | Plant Species Studied |

|---|---|---|

Stomatal Conductance (gs) |

Increased | Wheat, Tomato, Strawberry, Sunflower |

Net Photosynthetic Rate (A or PN) |

Increased | Wheat, Strawberry, Tomato |

Transpiration Rate (E) |

Increased | Wheat, Sunflower |

| Water Use Efficiency (WUE) | Increased | Strawberry, Sunflower |

Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (RuBisCO) Activity Modulation

This compound has been shown to positively modulate the activity of Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (RuBisCO), the primary enzyme responsible for carbon fixation in photosynthesis. Studies have indicated that TRIA application can lead to a rapid increase in the activity and level of RuBisCO nih.gov. This enhancement of RuBisCO activity is a key factor contributing to the observed increase in the net photosynthetic rate in TRIA-treated plants nih.gov.

In research involving the green alga Chlamydomonas, treatment with TRIA resulted in a higher total activity of RuBisCO in cell lysates and an increase in the specific activity of the extracted enzyme nih.govresearchgate.net. This suggests that TRIA may influence the enzyme's activation state or conformation. Furthermore, TRIA-treated cells exhibited a higher pool of Ribulose-1,5-bisphosphate (RuBP), the substrate for RuBisCO, which would also contribute to a higher rate of carbon fixation nih.gov. It has been proposed that TRIA may lead to higher expression levels of the genes associated with RuBisCO, such as rbcS, resulting in improved photosynthetic activity nih.gov.

Chloroplast Morphology and Density Alterations

The influence of this compound extends to the subcellular level, specifically affecting the morphology and density of chloroplasts, the organelles where photosynthesis occurs. Reports indicate that TRIA application can lead to an increase in both the size and number of chloroplasts within plant cells cas.cznih.gov. This increase in chloroplast density provides a larger surface area and a greater concentration of photosynthetic machinery, which can contribute to an enhanced rate of photosynthesis.

Studies on tomato plants under light stress have shown that TRIA treatment can affect the size and morphology of chloroplasts, resulting in smaller but potentially more efficient chloroplasts mdpi.com. Conversely, other research suggests that TRIA improves the size of chloroplasts, which might be responsible for an increase in chlorophyll and carotenoid content, leading to higher photosynthetic CO2 assimilation nih.gov. While the precise nature of the morphological changes may vary depending on the plant species and environmental conditions, the evidence points towards TRIA-induced alterations in chloroplasts that are conducive to improved photosynthetic performance.

Metabolic Reprogramming Induced by this compound

Beyond its direct effects on the photosynthetic apparatus, this compound also induces significant metabolic reprogramming within the plant. These changes involve adjustments in carbohydrate metabolism and the regulation of key enzyme activities, which collectively support the enhanced growth and stress tolerance observed in TRIA-treated plants.

Carbohydrate Metabolism Adjustments

This compound application has been consistently shown to influence carbohydrate metabolism, leading to an accumulation of soluble sugars and starch in various plant tissues nih.govsaahasindia.orgtandfonline.comresearchgate.net. This is a direct consequence of the enhanced photosynthetic rate, which results in the production of more glucose wikipedia.org. In green gram, for instance, foliar application of TRIA significantly promoted the contents of saccharides and starch saahasindia.orgtandfonline.comresearchgate.net. Similar results have been observed in the leaves of rice and maize tandfonline.comresearchgate.net.

This increase in carbohydrate reserves serves multiple purposes. It provides the necessary energy and carbon skeletons for growth and development, and it also contributes to osmotic adjustment, which is crucial for plants under stress conditions. In potato cultivation, this compound has been noted to increase starch content in tubers, leading to larger tuber size and improved quality peptechbio.com. The efficient allocation of these newly synthesized carbohydrates to different plant parts, including roots and storage organs, is a key aspect of the growth-promoting effects of this compound wikipedia.orgpeptechbio.com.

Table 3: Effect of this compound on Carbohydrate Content

| Carbohydrate | Effect of this compound | Plant Species Studied |

|---|---|---|

| Saccharides/Soluble Sugars | Increased | Green gram, Rice, Maize |

| Starch | Increased | Green gram, Rice, Maize, Potato |

| Total Carbohydrates | Increased | Hyacinth bean |

Regulation of Enzyme Activities (e.g., Carbonic Anhydrase, Nitrate (B79036) Reductase, Antioxidant Enzymes)

This compound exerts a significant regulatory effect on the activity of several key enzymes involved in primary and secondary metabolism, as well as stress response pathways.

Carbonic Anhydrase (CA): This enzyme facilitates the conversion of CO2 to bicarbonate, making it more readily available for RuBisCO. TRIA has been shown to remarkably enhance the activity of leaf CA nih.govnih.gov. This TRIA-mediated increase in CA activity, coupled with increased stomatal conductance, ensures a higher concentration of CO2 in the chloroplast stroma, thereby boosting photosynthetic efficiency nih.govresearchgate.net.

Nitrate Reductase (NR): As a key enzyme in nitrogen metabolism, NR is crucial for the assimilation of nitrate and subsequent protein synthesis. Foliar application of TRIA has been reported to significantly increase NR activity in a variety of plants, including hyacinth bean, Senna occidentalis, and coriander nih.govtandfonline.comresearchgate.net. This enhancement in nitrogen metabolism supports the increased growth and biomass production observed in TRIA-treated plants.

Antioxidant Enzymes: this compound plays a vital role in enhancing the plant's antioxidant defense system, which is critical for mitigating the oxidative damage caused by abiotic stresses. Studies have consistently shown that TRIA application increases the activities of major antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD) nih.govnih.govsemanticscholar.orgresearchgate.netscielo.brpakbs.org. For example, in strawberry plants under drought stress and eggplant under heat stress, TRIA treatment led to a significant increase in SOD, POX, and CAT activities nih.govsemanticscholar.orgscielo.br. This upregulation of the antioxidant system helps in scavenging reactive oxygen species (ROS), thereby protecting cellular components and maintaining physiological functions under stress.

Table 4: Regulation of Key Enzyme Activities by this compound

| Enzyme | Effect of this compound | Function | Plant Species Studied |

|---|---|---|---|

| Carbonic Anhydrase (CA) | Increased | CO2 fixation | Mentha arvensis, Hyacinth bean |

| Nitrate Reductase (NR) | Increased | Nitrogen assimilation | Hyacinth bean, Senna occidentalis, Coriander |

| Superoxide Dismutase (SOD) | Increased | Antioxidant defense | Strawberry, Hot pepper, Eggplant, Linseed |

| Catalase (CAT) | Increased | Antioxidant defense | Strawberry, Hot pepper, Eggplant, Linseed |

| Peroxidase (POD) | Increased | Antioxidant defense | Strawberry, Eggplant, Linseed |

| Ascorbate (B8700270) Peroxidase (APX) | Increased | Antioxidant defense | Hot pepper |

Accumulation of Compatible Solutes and Osmoprotectants (e.g., Proline, Glycine (B1666218) Betaine, Sugars, Amino Acids)

This compound plays a significant role in enhancing plant resilience to abiotic stress by promoting the accumulation of compatible solutes, also known as osmoprotectants. These low-molecular-weight organic compounds, such as proline, glycine betaine, sugars, and free amino acids, accumulate in the cytoplasm to help maintain cellular turgor and protect cellular structures from damage caused by stress-induced dehydration. tropicalplantresearch.comsemanticscholar.orgnih.gov

Research has demonstrated that exogenous application of this compound leads to an increased concentration of these solutes in various plant species subjected to environmental pressures like salinity, drought, and heat stress. nih.govnih.gov For instance, in maize plants under salt stress, foliar application of this compound was found to significantly increase the accumulation of proline. researchgate.net Similarly, studies on canola (Brassica napus L.) under saline conditions showed that pre-sowing seed treatment with this compound enhanced the levels of both proline and glycine betaine. researchgate.net The accumulation of these osmoprotectants helps in osmotic adjustment, protecting cell membranes and essential proteins from denaturation. springerprofessional.deresearchgate.netresearchgate.net

The increase in soluble sugars and free amino acids is another key response mediated by this compound. tandfonline.com In rice and maize, this compound application rapidly increased the content of reducing sugars and free amino acids. tandfonline.comcircadiancropsciences.com This response is often linked to the enhancement of photosynthetic activity, which provides the necessary carbon skeletons for the synthesis of these compounds. nih.gov By facilitating the buildup of these compatible solutes, this compound helps plants to better retain water and protect metabolic functions under adverse environmental conditions. nih.govspringerprofessional.de

Table 1: Effect of this compound on Compatible Solute Accumulation in Various Plants Under Stress

| Plant Species | Stress Condition | Compatible Solute(s) Increased | Reference |

|---|---|---|---|

| Maize (Zea mays L.) | Salinity | Proline, Total Phenolics, Soluble Protein | nih.gov |

| Rice (Oryza sativa L.) | Drought | Proline, Free Amino Acids, Total Soluble Sugars | nih.gov |

| Canola (Brassica napus L.) | Salinity | Proline, Glycine Betaine | researchgate.net |

| Sunflower (Helianthus annuus L.) | Salinity | Proline, Glycine Betaine | nih.gov |

| Cucumber (Cucumis sativus L.) | Chilling | Proline | nih.gov |

| Mung Bean (Vigna radiata L.) | Heat | Amino Acids | nih.gov |

Protein Synthesis and Content Modulation

This compound has been widely reported to positively influence protein synthesis and modulate the total protein content within plant tissues. tandfonline.comcircadiancropsciences.com This modulation is a critical aspect of its growth-promoting effects, as proteins are fundamental to virtually all cellular processes, including enzymatic reactions, structural integrity, and signal transduction.

Studies have shown that the application of this compound leads to a rapid increase in soluble protein content in various crops. For example, within minutes of application, rice (Oryza sativa L.) and maize (Zea mays L.) plants exhibited a notable rise in soluble proteins. tandfonline.comtandfonline.com This effect has also been observed in green gram (Vigna radiata L.), where this compound treatment significantly promoted the content of soluble proteins. researchgate.net The enhancement of protein synthesis is closely linked to other physiological processes stimulated by this compound, such as increased nitrogen metabolism. This compound has been shown to boost the activity of nitrate reductase, a key enzyme in nitrate assimilation, which is a prerequisite for amino acid and protein synthesis. nih.govemeraldharvest.co

Gene Expression Regulation by this compound

Upregulation of Photosynthesis-Associated Genes (e.g., rbcS)

One of the primary mechanisms by which this compound enhances plant growth is through the upregulation of genes associated with photosynthesis. nih.gov A key target of this regulation is the gene rbcS, which encodes the small subunit of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the primary enzyme responsible for carbon fixation in the Calvin cycle. nih.govmdpi.com

Modulation of Stress-Responsive Gene Expression

This compound plays a pivotal role in enhancing plant tolerance to various abiotic stresses by modulating the expression of stress-responsive genes. nih.govspringerprofessional.de This regulation is a key component of the plant's defense mechanism, allowing it to adapt and survive under adverse conditions such as drought, salinity, and heavy metal toxicity. nih.govresearchgate.net The application of this compound can both suppress stress-induced genes and upregulate genes involved in protective responses. nih.govnih.gov

In rice plants, for example, studies using suppression subtractive hybridization (SSH) revealed that this compound treatment led to the downregulation of genes associated with ABA (abscisic acid) and wounding stress. nih.gov This suggests that this compound may mitigate stress signals, thereby suppressing negative growth-regulating pathways. nih.gov Conversely, this compound has been shown to induce the expression of defense-related genes that contribute to stress tolerance. researchgate.net This modulation of gene expression is believed to be part of a larger signaling cascade, possibly involving second messengers, that activates various defense and adaptation pathways. nih.govspringerprofessional.de By orchestrating these changes in gene expression, this compound helps to maintain cellular homeostasis, protect against oxidative damage, and support continued growth even under challenging environmental conditions. nih.govkaijunutrients.com

Regulation of Aquaporin-Related Genes in Water Transport

This compound has been shown to influence the regulation of aquaporin-related genes, which are crucial for managing water transport across plant cell membranes. nih.gov Aquaporins are channel proteins that facilitate the rapid movement of water and, in some cases, other small solutes, playing a central role in plant water relations, from root water uptake to transpiration. nih.govfrontiersin.org

Triacontanol in Plant Stress Physiology

Mitigation of Abiotic Stress Impacts

Triacontanol has been widely studied for its ability to alleviate the negative impacts of various abiotic stresses on plant growth and productivity. nih.gov Abiotic stresses, including drought, high salinity, and the presence of heavy metals in the soil, can severely impede plant development by disrupting normal physiological and metabolic processes. The application of TRIA has been shown to counteract these effects by modulating a range of responses from the cellular to the whole-plant level. nih.govresearchgate.net It aids in improving nutrient and water uptake, enhancing photosynthetic efficiency, and stabilizing cellular structures under stressful conditions. ife.sk

Drought is a major environmental factor that limits agricultural productivity worldwide. This compound has been shown to be effective in mitigating the adverse effects of drought on various plant species. mdpi.comresearchgate.net Its application can lead to improved growth and physiological performance of plants under water-deficient conditions. mdpi.com The mechanisms underlying TRIA-induced drought tolerance are multifaceted, involving the enhancement of the plant's water status, preservation of membrane integrity, and bolstering of the antioxidant defense system to manage oxidative stress. nih.govekb.eg

One of the primary ways this compound helps plants combat drought stress is by improving their water status. Studies have shown that pretreatment with TRIA can significantly increase the relative water content (RWC) in the leaves of drought-stressed plants. nih.govtubitak.gov.tr For instance, in rice seedlings subjected to drought, a decrease in leaf RWC was observed, while seedlings pretreated with TRIA maintained a significantly higher RWC. nih.gov This improvement in water retention is crucial for sustaining metabolic activities during periods of water scarcity. The enhanced water status in TRIA-treated plants under drought may be attributed to better osmotic adjustment, facilitated by the accumulation of osmolytes like proline and soluble sugars, which helps in reducing water loss. mdpi.com

Table 1: Effect of this compound (TRIA) on Relative Water Content (RWC) in Drought-Stressed Plants

| Plant Species | Stress Condition | TRIA Application | Effect on RWC | Reference |

|---|---|---|---|---|

| Rice (Oryza sativa) | Drought | Pretreatment | Significantly increased RWC in stressed leaves | nih.gov |

| Wheat (Triticum aestivum) | Saline Stress | Foliar application | Significantly increased RWC | tubitak.gov.tr |

| Soybean (Glycine max) | Salinity | Foliar application | Enhanced RWC | cabidigitallibrary.org |

Maintaining the structural and functional integrity of cellular membranes is vital for plant survival under drought stress. Drought can lead to membrane damage, often quantified by measuring electrolyte leakage (EL) and the products of lipid peroxidation, such as malondialdehyde (MDA). nih.gov Research has consistently shown that the application of TRIA helps in preserving membrane integrity in drought-stressed plants. ife.sk In rice seedlings exposed to drought, a significant increase in both electrolyte leakage and MDA content was observed, indicating oxidative damage to membranes. nih.gov However, pretreatment with TRIA markedly reduced these increases, suggesting a protective effect on cell membranes. nih.gov This protective role is crucial as it prevents the uncontrolled loss of ions and cellular contents, thereby maintaining cellular homeostasis. ife.sk

Table 2: Impact of this compound (TRIA) on Membrane Integrity Markers in Drought-Stressed Plants

| Plant Species | Stress Condition | Parameter | Effect of TRIA | Reference |

|---|---|---|---|---|

| Rice (Oryza sativa) | Drought | Electrolyte Leakage (EL) | Decreased | nih.gov |

| Rice (Oryza sativa) | Drought | Malondialdehyde (MDA) | Decreased | nih.gov |

| Sunflower (Helianthus annuus) | Drought | Malondialdehyde (MDA) | Decreased | ekb.eg |

| Maize (Zea mays) | Drought | Malondialdehyde (MDA) | Decreased | researchgate.net |

Drought stress invariably leads to the overproduction of reactive oxygen species (ROS), causing oxidative damage to cellular components. Plants possess a sophisticated antioxidant defense system, comprising both enzymatic and non-enzymatic components, to scavenge these harmful ROS. nih.govife.sk this compound has been found to enhance the plant's capacity to manage oxidative stress by bolstering this antioxidant system. ekb.egnih.gov

Studies on various plants, including strawberry and brassica juncea, have demonstrated that TRIA application under drought conditions leads to increased activities of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), peroxidase (POX), and ascorbate (B8700270) peroxidase (APX). mdpi.comnih.gov For instance, in Brassica juncea subjected to drought, TRIA treatment significantly increased the activities of SOD, APX, glutathione (B108866) reductase (GR), and CAT in a dose-dependent manner. nih.gov Similarly, in strawberry plants under drought, TRIA application enhanced the activities of SOD, POX, and CAT. mdpi.com This enzymatic upregulation helps in detoxifying ROS, thereby mitigating oxidative damage and improving the plant's tolerance to drought. ife.skmdpi.com

Soil salinity is another critical abiotic stress that adversely affects plant growth and development. researchgate.net this compound has been shown to be effective in mitigating the ill effects of salinity in various crops. dntb.gov.uanih.gov The application of TRIA can help plants to better tolerate saline conditions by modulating physiological and biochemical processes. nih.govresearchgate.net It has been reported to improve growth, photosynthesis, and nutrient uptake in salt-stressed plants. researchgate.net

The ameliorative effect of TRIA under salinity stress is partly attributed to its role in enhancing the antioxidant defense system. nih.govnih.gov By increasing the activity of antioxidant enzymes, TRIA helps to balance the accumulation and scavenging of ROS, thus protecting cell membranes from salinity-induced oxidative damage. nih.gov Furthermore, TRIA application has been observed to increase the accumulation of compatible solutes like proline and glycine (B1666218) betaine, which play a crucial role in osmotic adjustment and protecting cellular structures under high salt concentrations. cabidigitallibrary.orgnih.gov In cucumber genotypes subjected to salt stress, foliar application of TRIA was found to accelerate the activity of antioxidant enzymes (SOD, POD, CAT) and the accumulation of compatible solutes, leading to improved water relations and ionic balance. nih.gov

Heavy metal contamination in agricultural soils poses a significant threat to crop production and food safety. mdpi.com this compound has emerged as a potential tool to alleviate heavy metal-induced toxicity in plants. nih.govmdpi.com Exogenous application of TRIA has been found to mitigate the toxic effects of heavy metals like cadmium (Cd) and lead (Pb) in various plant species. mdpi.commdpi.comnih.gov

The protective mechanism of TRIA against heavy metal stress involves several aspects. It can enhance plant biomass and growth by improving photosynthesis-related parameters. nih.govmdpi.com More importantly, TRIA helps in managing the oxidative stress induced by heavy metals by modulating the activities of the antioxidant defense system and promoting the accumulation of osmolytes. nih.gov For example, in turnip plants grown under cadmium stress, the application of TRIA enhanced the content of phenolic compounds and ascorbic acid, and increased DPPH radical scavenging activity, indicating an improved antioxidant capacity. mdpi.com Similarly, in broccoli seedlings exposed to lead stress, seed priming with TRIA led to improved growth and biochemical characteristics, suggesting an enhanced tolerance to lead toxicity. nih.gov

Temperature Stress Tolerance (Chilling, Heat)

This compound (TRIA) has been identified as a significant agent in enhancing plant resilience to temperature extremes, including both chilling and heat stress. nih.govresearchgate.net Exposure to adverse temperatures can lead to a cascade of negative physiological and biochemical responses in plants, ultimately hindering growth and productivity. Research indicates that the application of this compound can effectively counteract these detrimental effects. nih.govresearchgate.net

Under heat stress, plants often exhibit reduced growth, diminished nutrient uptake, and lower amino acid content. nih.gov Studies on mung bean have demonstrated that the application of this compound can reverse these negative impacts. nih.gov Similarly, in eggplant subjected to high temperatures, this compound application has been shown to improve heat tolerance, which is reflected in better growth, yield, and quality attributes. scielo.brscielo.br The compound helps in maintaining physiological processes that are otherwise compromised by heat. scielo.br

This compound's role extends to mitigating chilling stress as well. nih.govdntb.gov.ua Although the specific mechanisms can vary between plant species, the general effect is an improved ability to withstand low-temperature conditions, thereby protecting the plant from injury and maintaining metabolic activity. nih.govdntb.gov.ua

Thermotolerance Mechanisms

The mechanisms through which this compound imparts temperature tolerance are multifaceted, involving hormonal regulation and the activation of the plant's antioxidant defense system. researchgate.netnih.govscielo.br

A key mechanism is the modulation of defense-related phytohormones. nih.gov In studies with mungbean under heat stress, this compound application led to increased levels of abscisic acid (ABA) and jasmonic acid (JA). nih.gov These hormones are crucial signaling molecules in plant stress response pathways. The elevated levels of ABA and JA were associated with a significant reversal of the damaging effects of heat stress, leading to enhanced plant growth and nutrient content. nih.gov

Another critical thermotolerance mechanism is the enhancement of the antioxidant defense system. researchgate.netscielo.brnih.gov Temperature stress often leads to oxidative damage due to the overproduction of reactive oxygen species (ROS). frontiersin.org this compound helps mitigate this by boosting the activity of various antioxidant enzymes. nih.gov Research on eggplant under heat stress showed that this compound application significantly increased the enzymatic activities of superoxide dismutase, peroxidase, and catalase. scielo.brscielo.br These enzymes play a vital role in scavenging ROS, thereby protecting cellular components from oxidative damage and maintaining membrane integrity. nih.gov This enzymatic regulation is a cornerstone of the improved stress tolerance observed in this compound-treated plants. scielo.brnih.gov

Table 1: Effects of this compound on Plants Under Temperature Stress

| Plant Species | Stress Type | Key Findings | Reference(s) |

|---|---|---|---|

| Mung Bean | Heat | Reversed reduction in growth, nutrient, and amino acid content; Increased levels of abscisic acid (ABA) and jasmonic acid (JA). | nih.gov |

| Eggplant | Heat | Improved heat tolerance; Increased enzymatic activities of superoxide dismutase, peroxidase, and catalase; Enhanced leaf gaseous exchange attributes. | scielo.brscielo.br |

This compound's Role in Transplant Shock Mitigation

Transplanting is a common agricultural practice that can induce significant stress in seedlings, known as transplant shock, which often leads to growth inhibition and reduced yield. frontiersin.org this compound has been shown to be effective in alleviating the negative effects of transplant shock, particularly in machine-transplanted rice. frontiersin.orgnih.govduke.edu

Foliar application of this compound before transplanting can significantly lessen the growth inhibition and oxidative damage caused by the shock. frontiersin.orgnih.gov The treatment helps shorten the recovery stage for seedlings, which is crucial for promoting the growth of tillers and ultimately improving grain yield. frontiersin.org

The mitigating effects of this compound are linked to its ability to bolster the plant's antioxidant systems and maintain photosynthetic capacity. frontiersin.org Research on rice seedlings revealed that this compound application increased the content of chlorophyll (B73375) and sucrose. frontiersin.orgnih.gov More importantly, it significantly improved the activity of key antioxidant enzymes such as catalase (CAT) and guaiacol (B22219) peroxidase (POD), which are instrumental in scavenging hydrogen peroxide (H₂O₂). frontiersin.orgnih.gov

Furthermore, this compound enhances the redox states of ascorbate (ASA) and glutathione (GSH) by regulating the enzymes involved in the ASA-GSH cycle, including ascorbate peroxidase (APX) and glutathione reductase (GR). frontiersin.orgduke.edu By regulating these antioxidant pathways, this compound reduces the damage from reactive oxygen species (ROS), maintains the plant's ability to photosynthesize, and promotes healthier growth following the stress of transplantation. frontiersin.orgnih.gov

Table 2: Research Findings on this compound in Mitigating Transplant Shock in Rice

| Parameter Investigated | Effect of this compound Application | Mechanism | Reference(s) |

|---|---|---|---|

| Growth Inhibition | Significantly alleviated | Maintained photosynthetic capacity and promoted tiller growth. | frontiersin.orgnih.gov |

| Oxidative Damage | Significantly alleviated | Reduced ROS damage by enhancing antioxidant systems. | frontiersin.org |

| Chlorophyll & Sucrose Content | Increased | Maintained photosynthetic capacity. | frontiersin.orgnih.gov |

| Antioxidant Enzyme Activity | Increased activity of Catalase (CAT), Guaiacol Peroxidase (POD), Ascorbate Peroxidase (APX), and Glutathione Reductase (GR). | Enhanced scavenging of H₂O₂ and regulation of the ASA-GSH cycle. | frontiersin.orgnih.govduke.edu |

| Redox States | Enhanced redox states of Ascorbate (ASA) and Glutathione (GSH). | Regulated enzymes involved in the ASA-GSH cycle. | frontiersin.org |

| Grain Yield | Increased panicles, grain filling, and grain yield per hill. | Shortened recovery stage and promoted growth of low tillers. | frontiersin.orgnih.gov |

Triacontanol Interactions with Endogenous Phytohormones

Cross-talk with Auxins, Cytokinins, and Gibberellins (B7789140)

Research highlights the intricate interplay between triacontanol and the major growth-promoting hormones: auxins, cytokinins (CKs), and gibberellins (GAs). These interactions can be synergistic or antagonistic, depending on the plant species, concentration of substances, and specific physiological process involved.

Studies on plants like Pisum sativum (field pea) have investigated the effects of this compound applied alone and in combination with auxins, gibberellins, and cytokinins. Results indicate that combinations of this compound with these hormones can significantly impact morphological characteristics and yield. For instance, the application of this compound combined with auxins and cytokinins, or with auxins, gibberellins, and cytokinins, resulted in the highest green pod yields in field pea researchgate.netproquest.com. Specifically, the combination of this compound and auxins increased yield variables, while this compound and gibberellins primarily influenced morphological variables such as plant height researchgate.netproquest.com. This compound combined with cytokinins showed a stimulating effect on morphological variables and the number of grains per pod researchgate.netproquest.com.

Data from studies on Pisum sativum illustrate these interactions:

| Treatment | Green Pod Yield (t ha⁻¹) | Plant Height (cm) |

| Control | 2.15 | 79.8 |

| This compound (TRIA) | 2.40 | - |

| TRIA + Auxins (AUX) | >10 | - |

| TRIA + Gibberellins (GA) | Decrease of 73.1% relative to control redalyc.org | 143.5 |

| TRIA + Cytokinins (CK) | - | Stimulating effect |

| TRIA + AUX + CK | >10 | - |

| TRIA + AUX + GA + CK | >10 | - |

The positive interaction between this compound and gibberellins has been observed, with this compound potentially potentiating the effect of GA redalyc.orgscielo.org.co. Conversely, a slight negative interaction has been noted between this compound and auxins, where this compound appeared to decrease the influence of auxins, potentially due to a "destruction" effect that varies among cultivars redalyc.orgscielo.org.co. Cytokinins, known for promoting pod formation and showing synergism with auxins, also exhibit a positive interaction with this compound redalyc.orgscielo.org.co.

In Dracocephalum forrestii shoot cultures, the addition of this compound to the medium, alone or in combination with the cytokinin 6-benzylaminopurine (B1666704) (BAP) and the auxin indole-3-acetic acid (IAA), influenced growth and physiochemical parameters. While this compound alone did not influence shoot proliferation, its application increased shoot dry weight and chlorophyll (B73375) content mdpi.com. Combinations with BAP and IAA further influenced the multiplication ratio mdpi.com. However, no permanent interactions between this compound and cytokinins were observed in this specific study mdpi.com.

Studies on Papaver somniferum (opium poppy) showed that a foliar spray of gibberellic acid (GA₃) and this compound together significantly promoted growth, yield, and morphine content, demonstrating a synergistic effect tandfonline.com. The effects of GA₃ and this compound applied individually were generally similar, though this compound uniquely induced branching tandfonline.com.

Complex Interactions with Abscisic Acid (ABA) in Stress Responses

This compound also engages in complex interactions with abscisic acid (ABA), a key hormone involved in mediating plant responses to environmental stresses such as drought, salinity, cold, and heat wikipedia.orgcenmed.com. While ABA typically triggers responses like stomatal closure to conserve water under drought, this compound's interaction with ABA signaling can be multifaceted.

Under drought stress conditions, this compound has been shown to be effective in regulating physicochemical processes in plants, partly through mechanisms involving ABA signaling mdpi.comresearchgate.net. However, the precise role of this compound in relation to ABA and stomatal opening under stress is not fully clear mdpi.com.

Research on Solanum lycopersicum (tomato) subjected to drought stress indicated that this compound treatment could reverse the negative effects of stress and responses triggered by ABA on variables related to stomatal regulation mdpi.com. This suggests that this compound might modulate or counteract some of the typical ABA-induced responses under stress.

In rice seedlings under drought stress, this compound treatment increased the endogenous abscisic acid content in both shoots and roots compared to control plants nih.govresearchgate.net. ABA is known to affect plant water status by regulating stomatal function nih.gov. Despite the increase in ABA, this compound priming helped plants improve their water status under drought stress through osmotic adjustment, including the accumulation of osmolytes like proline, free amino acids, and total soluble sugars nih.govresearchgate.net. This suggests that this compound's positive effects under drought might involve enhancing osmotic tolerance mechanisms in addition to influencing ABA levels.

Further research indicates that while this compound may promote the synthesis of ABA, it might simultaneously inhibit its signal transduction through enhanced activities of negative regulators in the ABA pathway mdpi.com. This complex modulation of ABA synthesis and signaling could explain how this compound helps plants cope with stress while potentially influencing stomatal behavior differently than ABA alone. This compound has been documented for its role in alleviating stress-accrued alterations in crop plants by modulating the activation of stress tolerance mechanisms nih.govresearchgate.net.

Advanced Research Methodologies and Techniques in Triacontanol Studies

Proteomics Analysis for Molecular Mechanism Elucidation

Proteomics, the large-scale study of proteins, is a powerful tool for unraveling the molecular mechanisms underlying Triacontanol's effects on plants. By analyzing changes in protein abundance and modification, researchers can identify key proteins and pathways influenced by this compound treatment.

Studies utilizing proteomics have shown that this compound application can alter the abundance of proteins related to plant development and responses to abiotic stress. nih.gov For instance, a proteomic analysis of tomato leaves treated with this compound revealed an increased abundance of proteins associated with development and abiotic stress tolerance, while proteins involved in biotic stress resistance were down-regulated. nih.govresearchgate.netresearchgate.net This suggests that this compound may enhance plant resilience to environmental challenges by modulating specific protein profiles. The proteome of fruits, however, showed minimal significant changes in response to this compound treatment, indicating that the biostimulant may not substantially alter the nutritional properties of the fruit at the protein level. nih.govresearchgate.netresearchgate.net

Gene Expression Profiling (e.g., SSH, Northern Blot)

Gene expression profiling techniques are crucial for understanding how this compound influences plant growth and development at the transcriptional level. These methods allow researchers to identify which genes are up-regulated or down-regulated in response to this compound application, providing clues about the affected biological processes.

Techniques such as Suppression Subtractive Hybridization (SSH) and Northern blotting have been employed in this compound research. researchgate.netoup.comnih.gov For example, studies on rice seedlings treated with this compound used SSH to isolate this compound-regulated genes from a cDNA library. researchgate.netoup.com Subsequent confirmation of differential gene expression was performed using Northern blot analysis. researchgate.netoup.com This research revealed that many of the genes up-regulated by this compound were associated with photosynthesis and photorespiration. researchgate.netoup.comresearchgate.net Conversely, genes encoding an ABA- and stress-related protein and a wounding-related protein were found to be down-regulated. researchgate.netoup.comresearchgate.net These findings suggest that this compound promotes photosynthesis and suppresses stress responses at the genetic level in rice. researchgate.netoup.comresearchgate.net

In Vitro Culture Systems for Controlled Investigations

In vitro culture systems provide a controlled environment to investigate the direct effects of this compound on plant cells, tissues, and organs, free from the complexities of the whole plant system and environmental variables. These systems are valuable for studying specific physiological and biochemical responses.

This compound has been shown to enhance growth in various plant cell cultures in vitro. wikipedia.orgtandfonline.comnih.gov Studies have demonstrated that this compound can increase the fresh weight of cell cultures from plants such as tobacco, tomato, potato, bean, and barley. nih.gov In tobacco callus cultures, the increase in growth appeared to be due to an increase in cell number. nih.gov In vitro studies have also explored the effect of this compound on shoot multiplication and rooting in micropropagation protocols for various plant species. tandfonline.commdpi.comresearchgate.net For instance, research on Capsicum frutescens and Decalepis hamiltonii showed that this compound enhanced axillary shoot proliferation and influenced root induction and growth in vitro. researchgate.net this compound has also been reported to enhance the production of secondary metabolites in in vitro cultures of plants like Artemisia annua and Salvia officinalis. tandfonline.com

The following table summarizes some findings from in vitro studies with this compound:

| Plant Species | This compound Concentration (µg L⁻¹) | Observed Effect in vitro | Source |

| Nicotiana tabacum | Not specified | Increased growth of cell cultures, increased cell number | nih.gov |

| Salvia officinalis | 10 | Increased fresh and dry weight of shoots (20-25%) | tandfonline.com |

| Salvia officinalis | 5 | Enhanced diterpenoid content | tandfonline.com |

| Artemisia annua | Not specified | Enhanced production of secondary metabolites | tandfonline.com |

| Capsicum frutescens | 2 | Highest promotion of axillary shoot proliferation | researchgate.net |

| Decalepis hamiltonii | 20 | Highest promotion of axillary shoot proliferation | researchgate.net |

| Capsicum frutescens | 5 | Maximum rooting | researchgate.net |

| Decalepis hamiltonii | 10 | Maximum rooting | researchgate.net |

| Arachis hypogaea | 2.0 ml L⁻¹ (with BA) | Best multiplication potential, rhizogenesis observed | scielo.br |

Spectroscopic Techniques for Biochemical Analysis

Spectroscopic techniques are valuable for the biochemical analysis of plant tissues and extracts to determine the presence and concentration of this compound and to study its effects on various biochemical compounds.

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have been used to identify and quantify this compound in plant materials. msu.eduresearchgate.net For example, GC-MS experiments were used to determine this compound concentrations in Moso bamboo shoot skin and its compost. researchgate.net NMR spectroscopy was also employed to identify the compound. researchgate.net Spectroscopic methods, including spectrophotometry, are also used to quantify biochemical parameters influenced by this compound, such as chlorophyll (B73375) content, soluble sugars, and proteins, as well as the activity of antioxidant enzymes. mdpi.comscielo.brresearchgate.net

Nano-carrier Delivery Systems for Enhanced Application

The development of nano-carrier delivery systems is an emerging area of research aimed at improving the efficacy and sustainability of this compound application in agriculture. This compound's poor water solubility can limit its uptake and effectiveness. Nano-carriers can help overcome this challenge by encapsulating or associating with this compound, facilitating its dispersion in water and enhancing its delivery into plant tissues. nih.govresearchgate.netgoogle.com

Studies are exploring the use of various nanomaterials as carriers for this compound. For instance, a study introduced a nano-delivery system for this compound utilizing a star polymer (SPc). nih.gov This system formed nearly spherical nanoparticles that notably outperformed separate this compound or SPc treatments in maize, leading to increased biomass, chlorophyll content, and nutrient absorption. nih.gov Another approach involves the self-assembly of this compound onto layered double hydroxide (B78521) (LDH) nanocarriers, which has been reported to improve dispersion and provide sustainable growth-regulating properties in foliar applications. researchgate.net Research suggests that nano-carrier systems can enhance cellular uptake of this compound, potentially through pathways like endocytosis, as indicated by studies using techniques like qRT-PCR and Transmission Electron Microscopy (TEM). nih.gov The use of nanotechnology to create nano-biological preparations of this compound is seen as a way to increase its use efficiency and improve application effects on crops. google.com

Future Research Directions and Unresolved Questions

Comprehensive Elucidation of Triacontanol Biosynthesis Pathways

This compound is known to be present in the epicuticular waxes of plants and in beeswax herts.ac.ukmdpi.comnih.gov. It is typically extracted from plant materials like alfalfa, wheat, and rice herts.ac.uk. Despite its natural occurrence and widespread use in agriculture, the detailed biochemical pathways responsible for the biosynthesis of this compound in plants have not been comprehensively elucidated. Future research needs to focus on identifying the genes, enzymes, and regulatory mechanisms involved in the synthesis of this compound. Understanding the biosynthesis pathway could potentially allow for genetic manipulation to enhance endogenous TRIA production in crops or to develop more efficient extraction or synthetic methods. The precise steps from precursor molecules to the final C30 alcohol require in-depth enzymatic and genetic studies.

Identification and Characterization of Novel this compound Receptors

A significant gap in understanding TRIA's mode of action is the lack of identified and characterized specific receptors in plant cells. Current understanding suggests that TRIA can rapidly elicit physiological responses, potentially involving membrane-bound interactions researchgate.netglobalsciencebooks.info. The rapid appearance of L(+)-adenosine, considered a second messenger for TRIA, further supports the idea of a receptor-mediated signaling cascade nih.govresearchgate.netglobalsciencebooks.infotandfonline.comscispace.com. However, the initial binding site or protein that perceives the TRIA signal at the cellular level remains unknown nih.gov. Future research should prioritize the isolation and characterization of these receptors using advanced biochemical, genetic, and molecular techniques. Identifying TRIA receptors would be crucial for fully understanding the downstream signaling events and for developing targeted applications or analogs with enhanced efficacy.

Disentangling the Source and Elicitation of L(+)-Adenosine in this compound Action

A well-documented aspect of TRIA's action is its rapid elicitation of L(+)-adenosine (identified as 9-β-L(+)-adenosine or TRIM) in plant tissues, particularly in roots after foliar application nih.govresearchgate.netglobalsciencebooks.infotandfonline.comscispace.com. This response occurs remarkably quickly, sometimes within minutes, which has led researchers to suggest that de novo synthesis of L(+)-adenosine is unlikely to be the primary mechanism researchgate.nettandfonline.com. The exact source of this L(+)-adenosine and the precise mechanism by which TRIA triggers its appearance are still unresolved questions researchgate.nettandfonline.com. One hypothesis suggests that TRIA may activate membrane-bound enzymes that lead to the dephosphorylation of L(+) forms of AMP, ADP, and ATP, resulting in L(+)-adenosine formation globalsciencebooks.info. However, the specific enzymes involved and the regulatory steps of this process require further investigation. Disentangling this intricate relationship between TRIA and L(+)-adenosine is vital for a complete understanding of TRIA's signaling pathway.

Systems Biology Approaches to Integrate Multi-omics Data

Understanding the comprehensive effects of TRIA on plant growth and stress tolerance necessitates a holistic view that goes beyond studying individual components. Systems biology approaches, which integrate data from various "omics" platforms such as genomics, transcriptomics, proteomics, and metabolomics, offer a powerful means to achieve this mdpi.combioscipublisher.comuv.esnih.gov. While multi-omics is increasingly applied in plant research to understand complex traits and responses to stress mdpi.combioscipublisher.com, its systematic application to fully elucidate TRIA's multifaceted actions is an important future direction. Integrating multi-omics data could reveal the intricate molecular networks and pathways modulated by TRIA application, from gene expression changes to alterations in protein profiles and metabolic shifts mdpi.combioscipublisher.com. This would provide a more complete picture of how TRIA influences various physiological processes and stress tolerance mechanisms mdpi.comresearchgate.netmdpi.com. Challenges in integrating diverse data types across different platforms need to be addressed to fully leverage the potential of these approaches uv.esnih.gov.

Long-term Field Efficacy and Consistency under Diverse Environmental Regimes

Numerous studies have demonstrated the positive effects of TRIA on crop growth, yield, and stress tolerance under various conditions herts.ac.ukmdpi.comnih.govresearchgate.nettandfonline.comresearchgate.netoeno-one.euredalyc.orgresearchgate.netife.skresearchgate.netresearchgate.netnih.gov. TRIA has shown promise in improving yield and quality in crops like rice, maize, ginger, and field pea, and in mitigating stress from salinity and heavy metals mdpi.comresearchgate.nettandfonline.comredalyc.orgresearchgate.nettandfonline.com. However, the long-term efficacy and consistency of TRIA's performance across a wide range of diverse environmental regimes (including varying soil types, climates, and agricultural practices) require more extensive investigation nih.govtandfonline.comnih.gov. While studies report positive effects under specific conditions, comprehensive, multi-year field trials across different geographical locations and environmental challenges are needed to confirm the reliability and consistency of TRIA's benefits. This research is crucial for developing robust recommendations for its application in sustainable agriculture.

Eco-physiological Implications of this compound Application in Natural Ecosystems

While the focus of TRIA research has largely been on its effects in agricultural settings, the eco-physiological implications of its application in natural ecosystems warrant further study. TRIA is a naturally occurring compound, but exogenous application could potentially impact non-target organisms and ecosystem processes. Research into the effects of TRIA on soil microbial communities, beneficial insects, and other components of natural ecosystems is limited. One study indicated that TRIA application influenced the microbial ecology of grape berries oeno-one.eu. Another explored its potential in phytoremediation using duckweed in wastewater researchgate.net. However, a broader understanding of how TRIA interacts with and affects the complex biological interactions within natural environments is needed to assess any potential ecological consequences and ensure responsible use.

Q & A

Q. How can thematic analysis frameworks enhance meta-analyses of this compound research?

- Methodological Answer : Code studies by variables (species, dosage, outcome) and triangulate findings with agroclimatic data. For example, cluster studies by aridity index to identify stress-specific efficacy patterns . Use PRISMA guidelines to ensure systematic literature review rigor and minimize selection bias.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.